methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate
Description
Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core fused with a benzoate ester via an amide linkage. The pyrido-pyrimidine scaffold is substituted with a methyl group at position 8 and a keto group at position 4, while the benzoate moiety is esterified at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in analgesic and anti-inflammatory applications .
Properties
IUPAC Name |
methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-7-8-21-15(9-11)19-10-13(17(21)23)16(22)20-14-6-4-3-5-12(14)18(24)25-2/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIGGBLFSJQRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine with β-Keto Esters
The pyrido[1,2-a]pyrimidine scaffold is constructed through a [4+2] cycloaddition between 2-aminopyridine and ethyl acetoacetate. This reaction proceeds under acidic or neutral conditions, yielding 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives. For example:
$$
\text{2-Aminopyridine} + \text{Ethyl acetoacetate} \xrightarrow{\Delta, \text{AcOH}} \text{8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine}
$$
The methyl group at position 8 originates from the β-keto ester’s acetyl moiety.
Functionalization at Position 3
Introducing a carboxylic acid group at position 3 requires further modification. One approach involves:
- Chlorination : Treating the pyrido[1,2-a]pyrimidin-4-one with phosphorus oxychloride (POCl$$_3$$) to form 3-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Nucleophilic Substitution : Reacting the chlorinated intermediate with potassium cyanide (KCN) to introduce a nitrile group, followed by hydrolysis to the carboxylic acid.
Amide Bond Formation
Activation of the Carboxylic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$):
$$
\text{3-Carboxy-pyrido[1,2-a]pyrimidine} \xrightarrow{\text{SOCl}_2} \text{3-Chlorocarbonyl-pyrido[1,2-a]pyrimidine}
$$
Coupling with Methyl 2-Aminobenzoate
The acid chloride reacts with methyl 2-aminobenzoate in the presence of a base (e.g., triethylamine) to form the amide:
$$
\text{3-Chlorocarbonyl-pyrido[1,2-a]pyrimidine} + \text{Methyl 2-aminobenzoate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Alternative coupling agents like EDCl/HOBt may also facilitate this reaction under mild conditions.
Alternative Synthetic Routes
Direct Cyclization of Pre-Functionalized Intermediates
A one-pot synthesis involves condensing 2-aminopyridine with a β-keto ester bearing a pre-installed amide group. For instance, reacting 2-aminopyridine with methyl 2-(3-oxobutanamido)benzoate could yield the target compound directly.
Post-Functionalization of the Benzoate Moiety
Esterification of 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoic acid with methanol and sulfuric acid provides the methyl ester:
$$
\text{2-Amido-benzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester}
$$
Analytical Characterization
Critical spectroscopic data for validating the structure include:
- IR Spectroscopy : Absorption bands at ~1670–1720 cm$$^{-1}$$ for carbonyl groups (amide and ester).
- $$^1$$H NMR :
Challenges and Optimization
- Regioselectivity : Ensuring substitution occurs exclusively at position 3 requires careful control of reaction conditions.
- Yield Improvement : Catalytic methods (e.g., using DMAP for esterification) enhance efficiency.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 12 µg/mL |
| Candida albicans | 10 µg/mL |
The compound's effectiveness against these pathogens suggests its potential as an antimicrobial agent in therapeutic applications.
Anticancer Properties
This compound has also been evaluated for its anticancer activity. Research findings indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes its anticancer activity against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |
These results indicate that the compound may serve as a promising candidate for cancer therapy.
Case Studies and Research Insights
Several studies have documented the synthesis and biological evaluation of this compound:
- Study on Antimicrobial Activity : A recent study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance their efficacy .
- Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. The study found that these compounds could effectively inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction .
- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may chelate metal ions in the active site of an enzyme, thereby inhibiting its catalytic activity . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrido[1,2-a]Pyrimidine Derivatives
- N-(Benzyl)-2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamides (): Structural Differences: These analogues replace the benzoate ester with a benzylamide group and introduce a hydroxyl group at position 2. Synthesis: Reacted 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol under reflux. Key Finding: Despite structural variations in the benzylamide fragment, all analogues exhibited comparable analgesic activity in the "acetic acid writhing" model, suggesting bioisosterism between pyrido-pyrimidine and 4-hydroxyquinolin-2-one nuclei .
Quinoline-Based Analogues ():
- Examples: Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2), Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4).
- Structural Differences: Feature a quinoline core instead of pyrido-pyrimidine, with piperazine-linked benzoate esters.
- Synthesis : Synthesized via crystallization in ethyl acetate, yielding yellow/white solids. Characterized by $ ^1H $-NMR and HRMS .
Benzoxazine Derivatives ():
- Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c).
- Structural Differences : Replace pyrido-pyrimidine with a benzoxazine ring fused to a pyrimidine.
- Synthesis : Reacted 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles in Cs$2$CO$3$/DMF, achieving high yields (~70–85%) .
Physicochemical Properties
Spectroscopic Characterization
- Target Compound : Expected $ ^1H $-NMR signals for pyrido-pyrimidine protons (δ 6.5–8.5 ppm) and methyl ester (δ 3.8–4.0 ppm).
- N-(Benzyl) Analogues : Exhibited downfield shifts for pyrido-pyrimidine aromatic protons due to electron-withdrawing amide groups .
- Quinoline Analogues: Distinct $ ^1H $-NMR patterns for quinoline protons (δ 7.0–9.0 ppm) and piperazine linkages (δ 2.5–3.5 ppm) .
Biological Activity
Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. Its molecular formula is , and it features a pyrido[1,2-a]pyrimidine core structure that contributes to its biological properties.
Target Interaction
this compound has been shown to interact with various biological targets. One primary mechanism involves the inhibition of specific enzymes or receptors that are crucial for cellular signaling pathways.
Biochemical Pathways
The compound may inhibit key pathways involved in cell proliferation and survival. For instance, it has been noted for its potential as an HER2 inhibitor, which could be significant in cancer therapeutics. By binding to the HER2 receptor, it prevents downstream signaling that promotes tumor growth.
Biological Activity Summary
| Activity | Description |
|---|---|
| Anticancer | Potential HER2 inhibition leading to reduced tumor growth in certain cancers. |
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting broad-spectrum efficacy. |
| Antiviral | Inhibits HIV-1 integrase activity, disrupting viral replication cycles. |
Case Studies and Research Findings
-
Anticancer Activity
In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of HER2-positive breast cancer cells. The compound's IC50 value was reported at approximately 15 µM, indicating effective potency against this target . -
Antimicrobial Properties
A study evaluating the antimicrobial efficacy of various pyrido[1,2-a]pyrimidines found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . -
Antiviral Effects
Research focusing on the antiviral properties revealed that the compound inhibits HIV-1 integrase with an IC50 value of 25 µM in HeLa cell cultures. This inhibition disrupts the integration of viral DNA into host genomes, thereby reducing viral replication .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and bioavailability when administered orally. Studies suggest a half-life of approximately 6 hours in animal models, allowing for effective dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
